molecular formula C24H18ClF3N4O2 B2363573 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796882-68-2

3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2363573
M. Wt: 486.88
InChI Key: UMMZNBODWZKESZ-UHFFFAOYSA-N
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Description

3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
BenchChem offers high-quality 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Solubilization Studies

Yano et al. (1996) explored polymorphs of a closely related compound, focusing on its crystalline forms and solubilization methods. Their work involved recrystallization and differential scanning calorimetry to obtain different crystalline forms and amorphous states. This study is significant in understanding the solubility and bioavailability of similar compounds in drug development (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonist

Takinami et al. (1997) synthesized YF476, a compound structurally similar to the one , which acts as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist. This was evaluated both in vitro and in vivo for its pharmacological profile, providing insights into potential therapeutic applications for similar compounds (Takinami et al., 1997).

Antioxidant Activity of Derivatives

George et al. (2010) conducted a study on the antioxidant activity of derivatives related to the compound . They synthesized and screened various derivatives for their antioxidant properties, contributing to the understanding of the therapeutic potential of these compounds in oxidative stress-related conditions (George et al., 2010).

properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(25)13-17(18)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMZNBODWZKESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

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